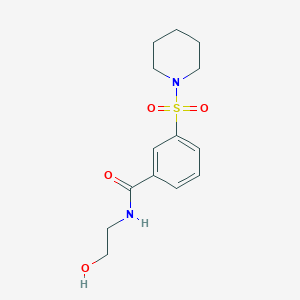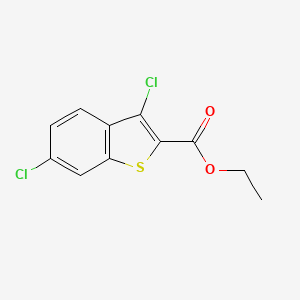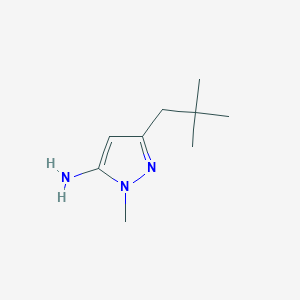
sodium 1,1,1-trifluoro-4-oxo-4-(pyridin-4-yl)but-2-en-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1,1,1-trifluoro-4-oxo-4-(pyridin-4-yl)but-2-en-2-olate is a chemical compound with the CAS number 1011440-88-2 . Its molecular formula is C9H5F3NNaO2 and it has a molecular weight of 239.13 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its boiling point or specific heat capacity, are not specified in the available resources .Aplicaciones Científicas De Investigación
Sodium 1,1,1-trifluoro-4-oxo-4-(pyridin-4-yl)but-2-en-2-olate has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of a variety of organic compounds, including heterocyclic compounds and polymers. It has also been used as a catalyst in organic synthesis. In addition, this compound has been used in the synthesis of pharmaceuticals and agrochemicals. Furthermore, this compound has been used in the synthesis of materials for use in electronics and optoelectronics.
Mecanismo De Acción
Sodium 1,1,1-trifluoro-4-oxo-4-(pyridin-4-yl)but-2-en-2-olate is a versatile compound with a wide range of applications due to its unique properties. The most important of these properties is its ability to act as a Lewis acid, which allows it to form strong complexes with other molecules. This property allows this compound to act as a catalyst in organic synthesis, allowing for faster and more efficient reactions. In addition, this compound has been used as a nucleophile in organic synthesis, allowing for the formation of new molecules.
Biochemical and Physiological Effects
This compound has been used in a variety of biochemical and physiological studies. It has been used to study the effects of various compounds on the nervous system, as well as to study the effects of various drugs on the body. In addition, this compound has been used to study the effects of various hormones on the body, as well as to study the effects of various drugs on the immune system. Furthermore, this compound has been used to study the effects of various compounds on the metabolism of cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of sodium 1,1,1-trifluoro-4-oxo-4-(pyridin-4-yl)but-2-en-2-olate in laboratory experiments has a number of advantages. It is a highly reactive compound, which makes it ideal for use in organic synthesis. Furthermore, it is a non-toxic compound, making it safe to use in laboratory experiments. In addition, this compound is a versatile compound, which makes it useful for a variety of research applications. However, there are a few limitations to the use of this compound in laboratory experiments. It is a relatively expensive compound, which may limit its use in some experiments. In addition, it is a highly reactive compound, which can lead to unwanted side reactions in some experiments.
Direcciones Futuras
The use of sodium 1,1,1-trifluoro-4-oxo-4-(pyridin-4-yl)but-2-en-2-olate in scientific research is likely to continue to grow in the future. It is a highly versatile compound, which makes it suitable for a wide range of applications. In addition, its unique properties make it an attractive compound for use in organic synthesis and materials science. Furthermore, its ability to act as a Lewis acid and nucleophile make it an attractive compound for use in pharmaceutical and agrochemical synthesis. In the future, this compound is likely to be used in the synthesis of new materials for use in electronics and optoelectronics, as well as in the synthesis of novel drugs and agrochemicals.
Métodos De Síntesis
Sodium 1,1,1-trifluoro-4-oxo-4-(pyridin-4-yl)but-2-en-2-olate can be synthesized using a variety of methods. The most common method involves the reaction of pyridine with trifluoromethyl iodide in the presence of sodium carbonate. This reaction produces a trifluoromethyl ketone, which can then be reacted with a base to form this compound. Other methods for synthesizing this compound include the reaction of trifluoromethyl iodide with an aldehyde in the presence of sodium carbonate and the reaction of trifluoromethyl bromide with an aldehyde in the presence of sodium carbonate.
Propiedades
IUPAC Name |
sodium;(Z)-1,1,1-trifluoro-4-oxo-4-pyridin-4-ylbut-2-en-2-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2.Na/c10-9(11,12)8(15)5-7(14)6-1-3-13-4-2-6;/h1-5,15H;/q;+1/p-1/b8-5-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZXDTOCOADZSE-HGKIGUAWSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)C=C(C(F)(F)F)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1C(=O)/C=C(/C(F)(F)F)\[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3NNaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-{2-[2-(pyrrolidin-1-yl)phenyl]ethyl}carbamate](/img/structure/B6143420.png)

![4-[(2-methyl-5-nitrobenzenesulfonyl)oxy]benzoic acid](/img/structure/B6143449.png)




![4-[5-methyl-2-(propan-2-yl)phenoxymethyl]benzohydrazide](/img/structure/B6143485.png)
![potassium 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B6143487.png)

